2,6-dimethoxy-N-[(1-methylimidazol-2-yl)methyl]pyrimidin-4-amine
Description
2,6-dimethoxy-N-[(1-methylimidazol-2-yl)methyl]pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with two methoxy groups at positions 2 and 6, and an amine group at position 4 This amine group is further substituted with a 1-methylimidazol-2-ylmethyl group
Properties
IUPAC Name |
2,6-dimethoxy-N-[(1-methylimidazol-2-yl)methyl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2/c1-16-5-4-12-9(16)7-13-8-6-10(17-2)15-11(14-8)18-3/h4-6H,7H2,1-3H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEPOJYMFISYPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CNC2=CC(=NC(=N2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-[(1-methylimidazol-2-yl)methyl]pyrimidin-4-amine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Amination: The amine group at position 4 can be introduced via nucleophilic substitution or reductive amination.
Attachment of the Imidazole Moiety: The final step involves the alkylation of the amine group with 1-methylimidazole under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imidazole ring or the pyrimidine core, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro or tetrahydro derivatives.
Substitution: Introduction of various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in various diseases.
Biology: It can serve as a probe for studying biological processes, such as enzyme activity or protein-protein interactions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industry: It can be used in the synthesis of specialty chemicals or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-[(1-methylimidazol-2-yl)methyl]pyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The imidazole moiety can interact with metal ions or other biomolecules, while the pyrimidine core can participate in hydrogen bonding or π-π interactions.
Comparison with Similar Compounds
Similar Compounds
2,6-dimethoxy-N-[(1-methylimidazol-2-yl)methyl]pyridine-4-amine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2,6-dimethoxy-N-[(1-methylimidazol-2-yl)methyl]pyrimidin-4-ol: Similar structure but with a hydroxyl group at position 4 instead of an amine group.
Uniqueness
2,6-dimethoxy-N-[(1-methylimidazol-2-yl)methyl]pyrimidin-4-amine is unique due to the presence of both the methoxy groups and the imidazole moiety, which confer specific chemical and biological properties
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